ethyl 6-(2-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Description
The compound “(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are important structural motifs occurring naturally in nucleic acids and are found in approved or experimental drugs .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves a one-pot synthesis from commercially available starting materials via novel multicomponent reactions . The design and synthesis of this compound involve the introduction of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines are complex and involve multiple steps. The key intermediate, 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide, reacts with different reagents to form the final compound .Future Directions
Properties
IUPAC Name |
ethyl 6-(2-ethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-5-35-21-12-8-7-11-18(21)25(32)29-24-20(27(34)36-6-2)15-19-23(31(24)16-17(3)4)28-22-13-9-10-14-30(22)26(19)33/h7-15,17H,5-6,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWXCFFMFOFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N=C2C(=CC3=C(N2CC(C)C)N=C4C=CC=CN4C3=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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